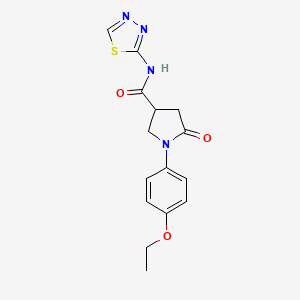![molecular formula C21H30N2O3 B5345554 (4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the naphthyridine family and is commonly referred to as BNA. BNA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of BNA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BNA has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. BNA has also been shown to inhibit monoamine oxidase, which is an enzyme that degrades monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, BNA has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
BNA has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the inhibition of monoamine oxidase, and the binding to the serotonin 5-HT1A receptor. These effects have been studied extensively in vitro and in vivo, with studies demonstrating the potential therapeutic effects of BNA in various diseases, including Alzheimer's disease, Parkinson's disease, depression, and cancer.
实验室实验的优点和局限性
BNA has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to inhibit various enzymes and receptors. However, BNA also has several limitations, including its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the study of BNA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its interactions with other enzymes and receptors. Additionally, the development of BNA derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, (4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one, commonly referred to as BNA, is a chemical compound with potential applications in various fields of scientific research. BNA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BNA has been shown to have inhibitory effects on various enzymes and receptors, and its potential therapeutic effects in various diseases have been investigated. However, further research is needed to fully understand the mechanism of action and potential therapeutic effects of BNA.
合成方法
BNA can be synthesized using various methods, including the Pictet-Spengler reaction and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The Hantzsch reaction involves the condensation of an aldehyde or ketone with a β-dicarbonyl compound and an amine to form a dihydropyridine, which is then oxidized to the corresponding pyridine. Both methods have been used to synthesize BNA, with the Pictet-Spengler reaction being the most common method.
科学研究应用
BNA has been found to have potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. BNA has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. BNA has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
(4aS,8aR)-1-butyl-6-(2-phenylmethoxyacetyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-12-23-19-11-13-22(14-18(19)9-10-20(23)24)21(25)16-26-15-17-7-5-4-6-8-17/h4-8,18-19H,2-3,9-16H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYJVABXZXIG-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCN(CC2CCC1=O)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)
![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)
![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)